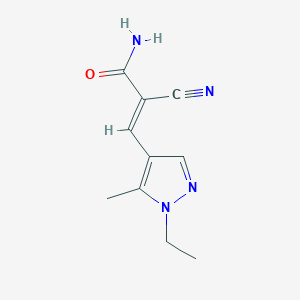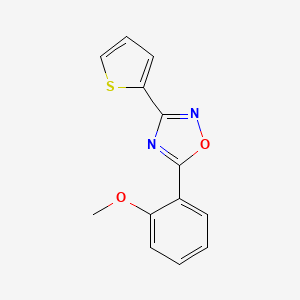
2-cyano-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide, also known as CEP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
2-cyano-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide has been used in various scientific research applications, including as a fluorescent probe for detecting protein carbonylation, as a cross-linking agent for stabilizing proteins, and as a tool for studying protein-protein interactions. This compound has also been used in the development of new therapies for diseases such as cancer, Alzheimer's, and Parkinson's.
Mécanisme D'action
The mechanism of action of 2-cyano-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide is not fully understood, but it is believed to act through the modification of proteins by forming covalent bonds with nucleophilic amino acid residues such as cysteine and lysine. This modification can alter the structure and function of the protein, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of protein carbonylation, the modification of protein structure and function, and the activation of cellular signaling pathways. These effects can lead to changes in cellular metabolism, gene expression, and cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-cyano-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide in lab experiments is its ability to selectively modify specific proteins, allowing for the study of specific cellular processes. However, one limitation of using this compound is its potential toxicity, which can affect the accuracy of experimental results.
Orientations Futures
There are several future directions for the study of 2-cyano-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide, including the development of new therapies for diseases such as cancer and neurodegenerative disorders, the identification of new protein targets for modification, and the optimization of this compound synthesis methods to improve its efficiency and reduce its toxicity.
In conclusion, this compound is a compound that has significant potential for various scientific research applications. Its ability to selectively modify specific proteins makes it a valuable tool for studying cellular processes, and its potential applications in disease therapy make it an area of great interest for future research.
Méthodes De Synthèse
2-cyano-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide can be synthesized through a multistep process involving the reaction of 1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with acryloyl chloride. The final product is obtained through the reaction of the resulting acryloyl chloride with potassium cyanide.
Propriétés
IUPAC Name |
(E)-2-cyano-3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-3-14-7(2)9(6-13-14)4-8(5-11)10(12)15/h4,6H,3H2,1-2H3,(H2,12,15)/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKZJNCXGPDAMJ-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C=C(C#N)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=C(\C#N)/C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}morpholine](/img/structure/B5327585.png)
![ethyl 1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-imidazole-2-carboxylate](/img/structure/B5327586.png)

![N-({1-[2-(trifluoromethyl)benzyl]pyrrolidin-3-yl}methyl)methanesulfonamide](/img/structure/B5327606.png)
![1-[3-(2-furyl)propanoyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5327613.png)
![2-(methoxymethyl)-7-[2-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5327614.png)
![N-(2-chlorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5327622.png)
![5-[4-(dimethylamino)phenyl]-4-(4-ethoxybenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5327628.png)

![1-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}prolinamide](/img/structure/B5327651.png)
![N-[1-(3-methoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5327667.png)
![N-allyl-N'-(4-fluorophenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5327679.png)
![5-{[(2-hydroxycyclohexyl)(methyl)amino]sulfonyl}-N-isopropyl-2-methoxybenzamide](/img/structure/B5327681.png)
![6-ethyl-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5327683.png)